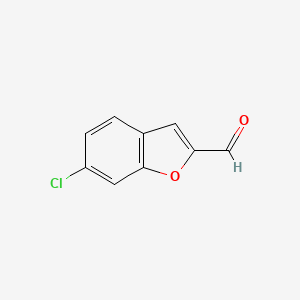
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28ClN3O3 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Potential
One area of research focuses on the molecular interactions of related compounds with specific receptors, providing insight into their potential therapeutic applications. For instance, studies on compounds like SR141716A, a cannabinoid receptor antagonist, reveal the importance of the pyrazole C3 substituent in conferring either neutral antagonist or inverse agonist activity, depending on the interaction with the receptor (Shim et al., 2002). This research highlights the compound's detailed molecular interactions and its potential for treating conditions related to the CB1 cannabinoid receptor.
Synthesis and Chemical Analysis
Research also delves into the synthesis and molecular docking studies of novel compounds with biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds have shown promise in anticancer and antimicrobial activities (Katariya et al., 2021). The development of these compounds involves detailed synthesis processes and computational studies to predict their biological efficacy.
Antimicrobial and Anticancer Properties
Novel pyrazole derivatives with attached heterocyclic moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as therapeutic agents (Hafez et al., 2016).
Theoretical Studies and Applications
Theoretical studies, including density functional theory (DFT) and molecular docking analyses, play a significant role in understanding the structural, electronic, and interaction properties of such compounds. These studies aid in predicting the compounds' reactivity and potential biological activities, guiding further experimental work (Darvishzad et al., 2019).
Catalysis and Chemical Reactions
Additionally, research into the synthesis of pyrazole derivatives suggests new therapeutic approaches for diseases like tuberculosis and cancer. The synthesis process involves multiple steps, starting from basic ketones to complex pyrazole derivatives, demonstrating the versatility and potential of these compounds in medicinal chemistry (Neha et al., 2013).
Propiedades
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-16-4-3-5-21(17(16)2)26-8-10-27(11-9-26)23(28)18-14-20(24)22(25-15-18)30-19-6-12-29-13-7-19/h3-5,14-15,19H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCHLRRHZGAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

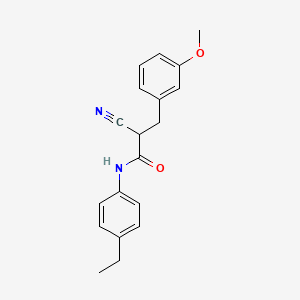
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
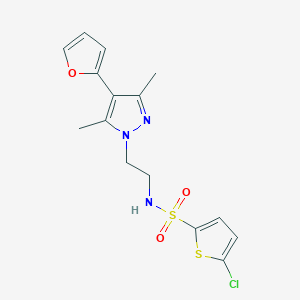
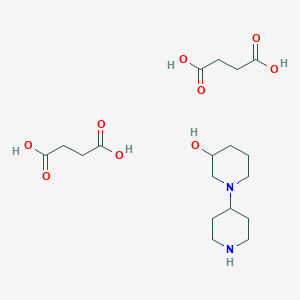
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2747306.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)
![Acetic acid;(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2747309.png)
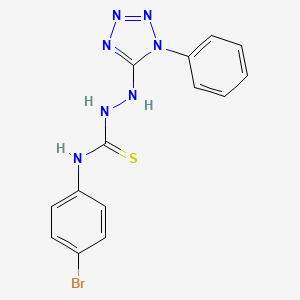
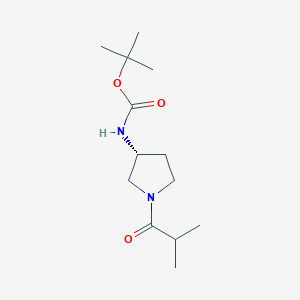
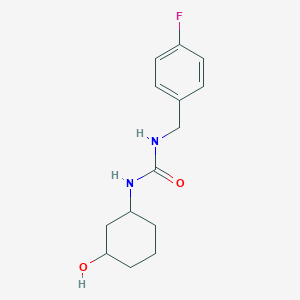

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
